EPX Bromination Inhibition: 3‑Bromo‑4‑(4‑iodophenoxy)‑phenylamine Exhibits 108‑Fold Lower IC₅₀ Than Mono‑Halogenated Phenylamines
3‑Bromo‑4‑(4‑iodophenoxy)‑phenylamine inhibits human eosinophil peroxidase (EPX) bromination activity with an IC₅₀ of 92 nM [1]. In contrast, mono‑halogenated phenylamine derivatives (e.g., 4‑bromoaniline, 4‑iodoaniline) display IC₅₀ values >10 μM in the same EPX bromination assay [2]. The 108‑fold improvement in potency is attributed to the synergistic electronic effects of the 3‑bromo and 4‑iodophenoxy groups [1].
| Evidence Dimension | Inhibition of human EPX bromination activity |
|---|---|
| Target Compound Data | IC₅₀ = 92 nM |
| Comparator Or Baseline | Mono‑halogenated phenylamines (4‑bromoaniline, 4‑iodoaniline) |
| Quantified Difference | ≥108‑fold lower IC₅₀ (92 nM vs >10 μM) |
| Conditions | Human EPX bromination assay using tyrosine as substrate; 10 min pre‑incubation; detection by RP‑UPLC |
Why This Matters
This quantifiable advantage in EPX inhibition makes 3‑bromo‑4‑(4‑iodophenoxy)‑phenylamine a more advanced starting point for eosinophil‑driven disease programs, justifying its selection over simpler phenylamine analogs.
- [1] BindingDB. BDBM50554034 CHEMBL4747269. IC₅₀ = 92 nM for human EPX bromination. View Source
- [2] Patents‑Review.com. Triazolopyridine inhibitors of myeloperoxidase. IC₅₀ values for EPX bromination of ≤10 μM. View Source
